3-Phenylpyridine-4-carboxylic acid hydrochloride is an organic compound characterized by a phenyl group attached to a pyridine ring, along with a carboxylic acid functional group. Its molecular formula is and it has a molecular weight of approximately 201.23 g/mol. This compound is classified under the category of pyridine derivatives, which are significant in various chemical applications due to their diverse biological activities and structural versatility.
The synthesis of 3-Phenylpyridine-4-carboxylic acid hydrochloride typically involves several steps, often beginning with the preparation of the pyridine ring followed by functionalization:
The synthesis may utilize various reagents and conditions:
The structure of 3-Phenylpyridine-4-carboxylic acid hydrochloride can be represented by its canonical SMILES notation: C1=CC=C(C=C1)C2=NC=CC(=C2C(=O)O)Cl
. This notation indicates the presence of a phenyl group (C6H5) attached to the pyridine ring (C5H4N), with a carboxylic acid (−COOH) and a chloride ion as part of its structure.
3-Phenylpyridine-4-carboxylic acid hydrochloride can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism by which 3-Phenylpyridine-4-carboxylic acid hydrochloride exhibits its biological activity often involves interaction with specific biological targets:
3-Phenylpyridine-4-carboxylic acid hydrochloride has several scientific uses:
CAS No.: 1199796-29-6
CAS No.: 53111-25-4
CAS No.: 142-17-6
CAS No.:
CAS No.:
CAS No.: 50657-19-7